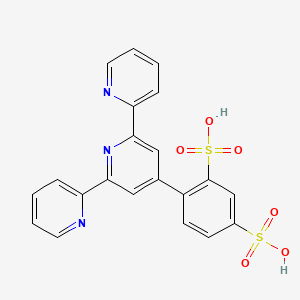
4-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid is a complex organic compound known for its unique structure and properties It consists of a benzene ring substituted with two sulfonic acid groups and a pyridine-based moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid typically involves multi-step organic reactions. One common method involves the reaction of 4-bromobenzene-1,3-disulfonic acid with 2,6-dipyridin-2-ylpyridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid involves its ability to coordinate with metal ions through its pyridine moieties. This coordination can lead to the formation of stable metal complexes with specific geometric and electronic properties. These complexes can act as catalysts in various chemical reactions, facilitating the conversion of reactants to products through different pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzonitrile: Similar structure but with a nitrile group instead of sulfonic acid groups.
4-(2,6-Dipyridin-2-ylpyridin-4-yl)aniline: Contains an amino group instead of sulfonic acid groups.
Uniqueness
The presence of sulfonic acid groups in 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid imparts unique properties, such as increased solubility in water and the ability to participate in specific chemical reactions that are not possible with its analogs. This makes it particularly valuable in applications requiring water-soluble ligands or catalysts.
Eigenschaften
Molekularformel |
C21H15N3O6S2 |
|---|---|
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
4-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C21H15N3O6S2/c25-31(26,27)15-7-8-16(21(13-15)32(28,29)30)14-11-19(17-5-1-3-9-22-17)24-20(12-14)18-6-2-4-10-23-18/h1-13H,(H,25,26,27)(H,28,29,30) |
InChI-Schlüssel |
ZPPWRZXOQSNRJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2Z)-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide](/img/structure/B13781713.png)
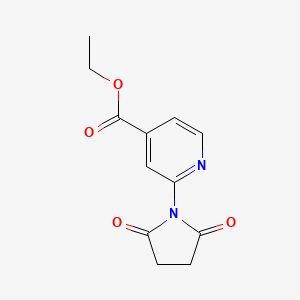
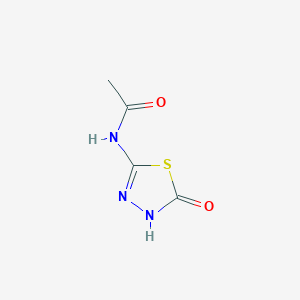

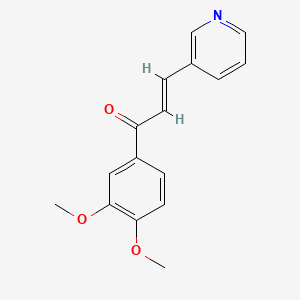
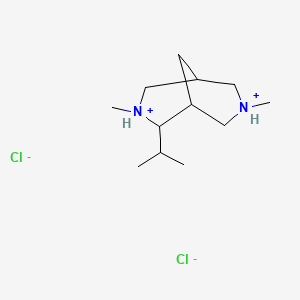
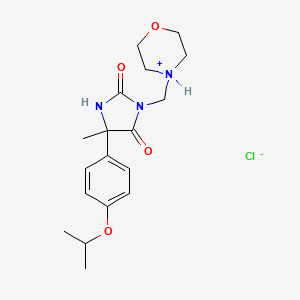
![N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide](/img/structure/B13781757.png)
![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
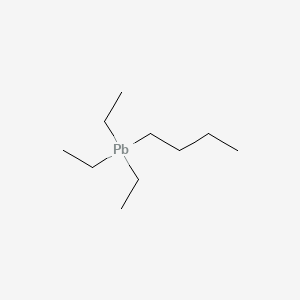
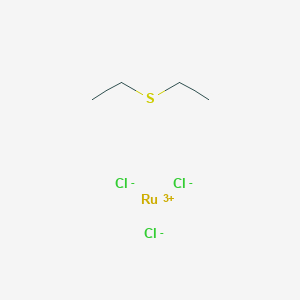

![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)

